molecular formula C12H12ClN3O B12912850 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine CAS No. 90332-47-1

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B12912850
CAS No.: 90332-47-1
M. Wt: 249.69 g/mol
InChI Key: SYFZALJTXQPXCD-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield a methoxy-substituted pyrimidine derivative.

Scientific Research Applications

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent. Pyrimidine derivatives are known for their activity against diseases such as malaria and sleeping sickness.

    Agricultural Chemistry: The compound is explored for its fungicidal properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy, methyl, and phenyl groups, along with the chlorine atom, makes it a versatile compound for various applications in medicinal and agricultural chemistry.

Properties

CAS No.

90332-47-1

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3O/c1-8-10(13)11(16-12(14-8)17-2)15-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16)

InChI Key

SYFZALJTXQPXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl

Origin of Product

United States

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